molecular formula C6H3F3N4O B13315916 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one

Cat. No.: B13315916
M. Wt: 204.11 g/mol
InChI Key: HGWNRSFBEJSJEV-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyrimidine scaffold, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with trifluoromethyl ketones in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been employed as reusable catalysts for the synthesis of triazolo-pyrimidine derivatives . These catalysts offer the advantage of easy separation and reuse, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4h)-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique electronic properties that enhance its stability and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H3F3N4O

Molecular Weight

204.11 g/mol

IUPAC Name

7-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)12-5-10-2-11-13(3)5/h1-2H,(H,10,11,12,14)

InChI Key

HGWNRSFBEJSJEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)NC1=O)C(F)(F)F

Origin of Product

United States

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